(7S,9aS)-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 270.38 g/mol. It is classified under the category of pyridine derivatives and is notable for its potential biological activities. The compound is recognized by its CAS number 156856-50-7, and it has been utilized in various scientific applications including medicinal chemistry and pharmacological studies.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Sigma-Aldrich, where it is often sold for research purposes. Its classification as a pyrido[1,2-a]pyrazine derivative suggests that it may possess unique properties associated with this structural framework, making it of interest in the fields of organic chemistry and drug development.
The synthesis of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step synthetic routes that may include:
The specific conditions for these reactions, including temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. Advanced techniques such as chromatography may be employed for purification.
The compound features a complex bicyclic structure characteristic of pyrido[1,2-a]pyrazines. The stereochemistry at positions 7 and 9a is defined as (7S,9aS), indicating specific spatial arrangements that can influence its biological activity.
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can participate in various chemical reactions typical for carboxylate esters and nitrogen-containing heterocycles. Some potential reactions include:
The reactivity profile of this compound may be influenced by the presence of functional groups such as hydroxymethyl and carboxylate, which can participate in hydrogen bonding and other intermolecular interactions.
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has potential applications in:
The stereochemically defined compound (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS 156856-50-7 / 156772-96-2) exemplifies the integration of complex molecular architecture in contemporary pharmaceutical development. Characterized by its bicyclic piperazine core fused to a pyridine ring and functionalized with hydroxymethyl and tert-butoxycarbonyl (Boc) groups, this molecule serves as a versatile chiral building block. Its molecular formula (C₁₄H₂₆N₂O₃) and weight (270.37 g/mol) reflect a balance between structural complexity and drug-like properties [1] [4] [7]. Rigorous synthetic protocols ensure high purity (>95%), meeting the exacting standards for pharmacological intermediates [4] [10]. This compound’s significance lies not in direct therapeutic application, but as an enabling scaffold for synthesizing biologically active agents targeting neurologica, oncological, and infectious diseases.
The pyrido[1,2-a]pyrazine system in this compound confers distinct advantages for modulating biological targets:
Table 1: Key Physicochemical Properties of the Compound
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₂₆N₂O₃ | Balanced heteroatom content for permeability |
Molecular Weight | 270.37 g/mol | Compliant with Lipinski guidelines |
Stereochemistry | (7S,9aS) | Enables enantioselective target recognition |
Functional Groups | Hydroxymethyl, Boc-protected amine | Flexible for selective modifications |
Storage Stability | Long-term at 2–8°C in anhydrous conditions | Ensures reagent integrity [4] |
Bicyclic piperazines emerged as privileged scaffolds due to their structural mimicry of peptide turn motifs and adaptability to diverse target classes. Their development followed distinct phases:
Table 2: Evolution of Bicyclic Piperazine Derivatives in Drug Discovery
Era | Representative Agents | Therapeutic Area | Scaffold Advantage |
---|---|---|---|
1950–1990 | Trifluoperazine | Psychiatry | Flexible piperazine; moderate selectivity |
1990–2010 | Sildenafil (pyrazolopyrimidine) | Cardiovascular | Semi-rigid core; improved potency |
2010–Present | Erdafitinib (pan-FGFR inhibitor) | Oncology | Pyrido[1,2-a]pyrazine enables kinase selectivity |
2010–Present | A₂ₐ antagonists (e.g., 21a) | Neurodegeneration | Octahydropyrido[1,2-a]pyrazine enhances brain uptake |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5